molecular formula C18H24N2O3S B7634049 2-(Cyclohexylmethylsulfonylmethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole

2-(Cyclohexylmethylsulfonylmethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole

Cat. No. B7634049
M. Wt: 348.5 g/mol
InChI Key: MJRWUIXLMPXMBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclohexylmethylsulfonylmethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound belongs to the oxadiazole family and has been synthesized using different methods.

Mechanism of Action

The exact mechanism of action of 2-(Cyclohexylmethylsulfonylmethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. The antitumor and antifungal activities of the compound have been attributed to its ability to inhibit the growth of cancer cells and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
Studies have shown that this compound has significant biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells and fungi in vitro. In addition, this compound has been found to exhibit low toxicity in animal models, suggesting that it may be safe for use in humans.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(Cyclohexylmethylsulfonylmethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole is its potential use as a fluorescent probe for the detection of metal ions. The compound has been shown to exhibit high selectivity and sensitivity for the detection of copper ions. However, one of the limitations of the compound is its low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-(Cyclohexylmethylsulfonylmethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole. One potential direction is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another direction is the further investigation of the compound's potential applications in the treatment of inflammatory conditions, cancer, and fungal infections. Additionally, the use of this compound as a fluorescent probe for the detection of other metal ions could also be explored.

Synthesis Methods

The synthesis of 2-(Cyclohexylmethylsulfonylmethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole has been achieved using different methods. One of the most common methods involves the reaction of 2-methylbenzyl bromide with cyclohexylmethylsulfonylmethylamine, followed by cyclization with hydrazine hydrate and acetic anhydride. The resulting product is then treated with sulfuric acid to obtain the final product. Another method involves the reaction of 2-methylbenzyl chloride with cyclohexylmethylsulfonylmethylamine, followed by cyclization with hydrazine hydrate and phosphorus oxychloride. The final product is obtained by treating the intermediate with sodium hydroxide.

Scientific Research Applications

2-(Cyclohexylmethylsulfonylmethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole has been studied extensively for its potential applications in various fields. It has been found to exhibit significant anti-inflammatory and analgesic properties. The compound has also been shown to possess antitumor and antifungal activities. In addition, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

2-(cyclohexylmethylsulfonylmethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-14-7-5-6-10-16(14)11-17-19-20-18(23-17)13-24(21,22)12-15-8-3-2-4-9-15/h5-7,10,15H,2-4,8-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRWUIXLMPXMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=NN=C(O2)CS(=O)(=O)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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